molecular formula C17H17F3N4O2 B2804387 N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1396708-02-3

N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2804387
CAS No.: 1396708-02-3
M. Wt: 366.344
InChI Key: GDSLFTGGEOSCME-UHFFFAOYSA-N
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Description

N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound features a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups, linked to a dihydropyridine carboxamide moiety. Its distinct chemical properties make it valuable in various fields, including drug discovery, molecular biology, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of cyclopropyl and trifluoromethyl groups through selective substitution reactions. The final step involves coupling the pyrimidine derivative with the dihydropyridine carboxamide under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis steps. The use of high-throughput screening and optimization techniques ensures efficient production while maintaining the desired chemical properties. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride to convert specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is widely used in scientific research due to its versatile chemical structure. Some key applications include:

    Drug Discovery and Development: The compound’s unique structure makes it a valuable candidate for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Molecular Biology Studies: Its ability to interact with various biomolecules allows researchers to study cellular processes and molecular interactions.

    Nanotechnology: The compound’s properties enable its use in creating nanomaterials and studying their behavior at the molecular level.

Mechanism of Action

The mechanism of action of N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in studying disease mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

  • N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and potential applications. The unique combination of functional groups in this compound sets it apart, offering distinct advantages in specific research areas.

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c1-24-8-2-3-11(16(24)26)15(25)21-7-6-14-22-12(10-4-5-10)9-13(23-14)17(18,19)20/h2-3,8-10H,4-7H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSLFTGGEOSCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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